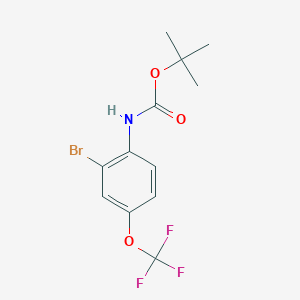

tert-Butyl (2-bromo-4-(trifluoromethoxy)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-bromo-4-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO3/c1-11(2,3)20-10(18)17-9-5-4-7(6-8(9)13)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFDFJTMKUHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697551 | |

| Record name | tert-Butyl [2-bromo-4-(trifluoromethoxy)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057720-35-0 | |

| Record name | tert-Butyl [2-bromo-4-(trifluoromethoxy)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-bromo-4-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 2-bromo-4-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (2-bromo-4-(trifluoromethoxy)phenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products:

Substitution Reactions: Products include various substituted carbamates depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and arylamines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Chemical Reactions: The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive bromine and carbamate functionalities allow it to participate in various nucleophilic substitution reactions, facilitating the formation of carbon-carbon bonds through coupling reactions such as Suzuki-Miyaura coupling .

- Building Block for Drug Development: The unique structural features make it suitable for developing pharmaceutical compounds, particularly those targeting specific biological pathways.

2. Biological Applications:

- Modification of Biomolecules: In biological research, this compound can be utilized to modify biomolecules such as peptides and proteins through carbamate linkages. This modification can enhance the biological activity and stability of these biomolecules, making them more effective in therapeutic applications.

- Potential Anticancer Activity: Given its structural similarities with other bioactive compounds, there is potential for this compound to be explored as an inhibitor or modulator in cancer-related pathways, particularly involving branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types .

Industrial Applications

1. Specialty Chemicals Production:

- The compound's reactivity and stability make it suitable for producing specialty chemicals and advanced materials. Its properties can be exploited in formulating agrochemicals or other industrial products where controlled reactivity is desired .

2. Pharmaceutical Development:

- As an intermediate in drug synthesis, it may play a crucial role in developing new medications that require specific chemical modifications to enhance efficacy or reduce side effects. This includes applications in designing compounds that target specific receptors or enzymes within biological systems.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-4-(trifluoromethoxy)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, through its trifluoromethoxy-substituted phenyl group. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1057720-35-0

- Molecular Formula: C₁₂H₁₃BrF₃NO₃

- Molecular Weight : 356.14 g/mol

- Storage : Requires storage at 2–8°C in a sealed, dry environment .

Applications : Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Its bromine and trifluoromethoxy substituents make it a versatile electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Availability : Discontinued by major suppliers (e.g., CymitQuimica), though some vendors offer custom synthesis .

Comparison with Structurally Similar Compounds

The compound’s key structural features—a tert-butyl carbamate group, bromine at the ortho position, and trifluoromethoxy at the para position—distinguish it from analogs. Below is a comparative analysis:

Substituent Variations in Brominated Phenylcarbamates

Key Observations :

- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group (in the target compound) is strongly electron-withdrawing, enhancing electrophilicity at the bromine site compared to methoxy analogs (e.g., 654056-82-3) .

- Bromine Position : Bromine at the ortho position (target compound) creates steric challenges but enables regioselective coupling reactions, unlike para-brominated analogs (e.g., 71026-66-9) .

Physicochemical Properties

- Solubility: The trifluoromethoxy group reduces polarity compared to hydroxyl or amino analogs (e.g., tert-Butyl (4-hydroxyphenyl)carbamate, 81282-60-2), enhancing lipid solubility for drug delivery applications .

- Thermal Stability : Higher molecular weight (356.14 vs. 294.14 for 719310-31-3) suggests greater thermal stability, though experimental melting points are unreported .

Biological Activity

tert-Butyl (2-bromo-4-(trifluoromethoxy)phenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H12BrF3N2O3

- Molecular Weight : 357.14 g/mol

The presence of a trifluoromethoxy group enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group imparts electron-withdrawing properties, which can modulate the activity of these targets. This compound is primarily utilized to study the effects of trifluoromethoxy-substituted phenyl groups on biological interactions and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of carbamate compounds can inhibit various enzymes involved in metabolic pathways, including those related to cancer progression . The specific inhibition profile of this compound remains to be fully elucidated but is expected to follow similar trends.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For example, related trifluoromethoxy-substituted compounds have demonstrated selective toxicity toward lung cancer cells, indicating a potential pathway for further investigation into its anticancer efficacy .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals distinct differences in biological activity based on structural modifications. The following table summarizes key differences:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trifluoromethoxy groups | Potential enzyme inhibitor; cytotoxicity against cancer cells |

| tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate | Different substitution pattern | Varies in enzyme inhibition |

| tert-Butyl bromoacetate | Lacks trifluoromethoxy group | Lower biological activity compared to the above |

This table illustrates how the presence of specific functional groups influences the compound's biological properties.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study focusing on carbamate derivatives reported that modifications at the phenyl ring significantly influenced their inhibitory effects on metabolic enzymes. The introduction of trifluoromethoxy groups was found to enhance inhibitory potency against certain targets .

- Anticancer Activity Assessment : Another research effort evaluated various carbamate derivatives for anticancer activity. Compounds similar to this compound exhibited promising results against lung cancer cell lines, suggesting a need for further exploration into their mechanisms of action .

- Synthesis and Biological Evaluation : The synthesis of novel carbamate derivatives has been linked with broad-spectrum biological activities, including antifungal and anticancer effects. These findings highlight the versatility of carbamate structures in drug design .

Q & A

Q. Methodological Answer :

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings. However, steric hindrance from the bulky trifluoromethoxy group can reduce reaction rates. Use Pd(PPh₃)₄ with arylboronic acids (toluene/EtOH, 80°C) and monitor for dehalogenation side products .

- Trifluoromethoxy Group : Electron-withdrawing nature directs electrophilic substitutions to the para position. Its stability under basic conditions allows retention during hydrolysis steps .

Mechanistic Challenges : - Competing SNAr pathways may require additives like TBAB (tetrabutylammonium bromide) to enhance solubility .

- X-ray crystallography (SHELXL refinement) reveals torsional strain from substituent proximity, affecting transition states .

Advanced: What strategies mitigate decomposition of tert-butyl carbamates under acidic or basic conditions during multi-step syntheses?

Q. Methodological Answer :

- Acidic Conditions : Avoid strong acids (e.g., TFA) unless deliberate Boc deprotection is intended. Use buffered conditions (pH 4–6) for acid-sensitive steps .

- Basic Conditions : Limit exposure to NaOH/KOH; prefer mild bases (e.g., NaHCO₃) in aqueous-organic biphasic systems .

- Stabilizers : Add 2,6-di-tert-butylpyridine to scavenge protons in situ .

Data Table : Stability under Common Conditions

| Condition (24h) | Decomposition (%) |

|---|---|

| 1M HCl (rt) | 95% |

| 1M NaOH (rt) | 60% |

| Neutral (rt) | <5% |

| Data derived from analogous carbamates . |

Advanced: How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound, and what are common refinement pitfalls?

Q. Methodological Answer :

- Crystallization : Grow crystals via vapor diffusion (CH₂Cl₂/hexane) at 4°C. The bromo and trifluoromethoxy groups often induce anisotropic displacement parameters, requiring high-resolution data (d ≤ 0.8 Å) .

- Refinement (SHELXL) :

- Common Pitfalls :

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Q. Methodological Answer :

-

Temperature : Store at –20°C in airtight containers to prevent moisture absorption .

-

Light Sensitivity : Protect from UV light (amber glass vials preferred).

-

Stability Data :

Duration (6 months) Purity Retention (%) –20°C, desiccated 98% rt, ambient humidity 85%

Derived from analogous bromophenyl carbamates .

Advanced: How does the steric bulk of the tert-butyl group influence regioselectivity in subsequent functionalization reactions?

Q. Methodological Answer :

- Steric Effects : The tert-butyl group directs electrophiles to the less hindered positions (e.g., para to bromine in Suzuki couplings).

- Case Study : In Pd-catalyzed aminations, yields drop from 85% (unsubstituted) to 55% due to steric clashes with the Boc group .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show increased activation energy (~5 kcal/mol) for ortho substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.